PFI-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

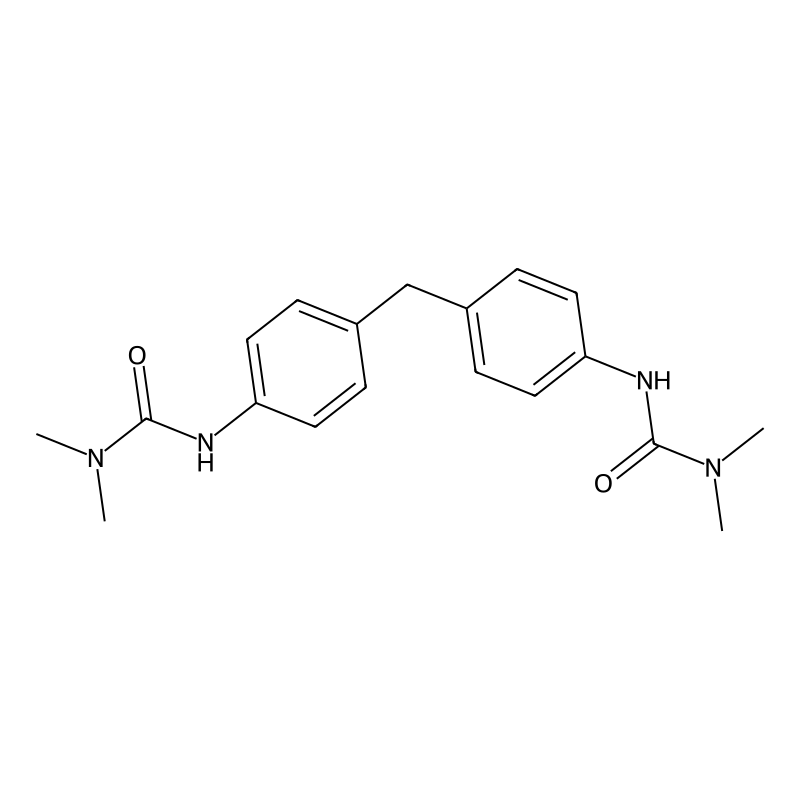

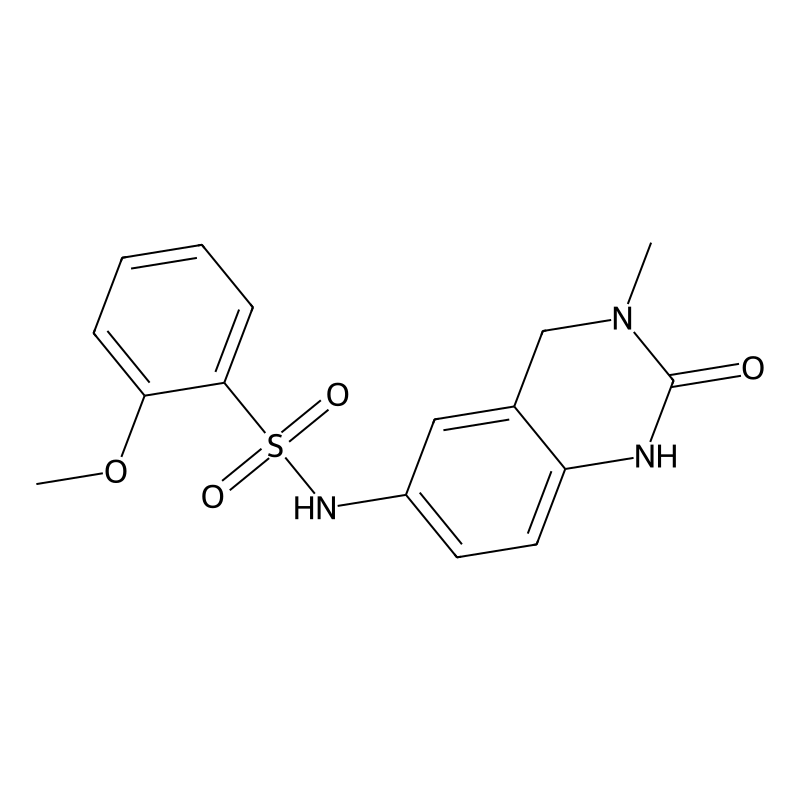

The molecule contains a tetrahydroquinazolinone core, a structural motif present in several known kinase inhibitors []. Further research could explore if 2-Methoxy-N-(3-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-6-Yl)benzenesulfonamide exhibits inhibitory activity against specific kinases.

Medicinal Chemistry

The presence of the functional groups like methoxy and sulfonamide suggests potential for further modification to optimize the molecule's properties for drug development []. Studies could investigate if the compound possesses any biological activity relevant to human health.

Chemical Synthesis

The compound can serve as a target molecule for synthetic chemists to develop new and efficient methods for its synthesis. This could involve exploring different reaction pathways and optimizing reaction conditions.

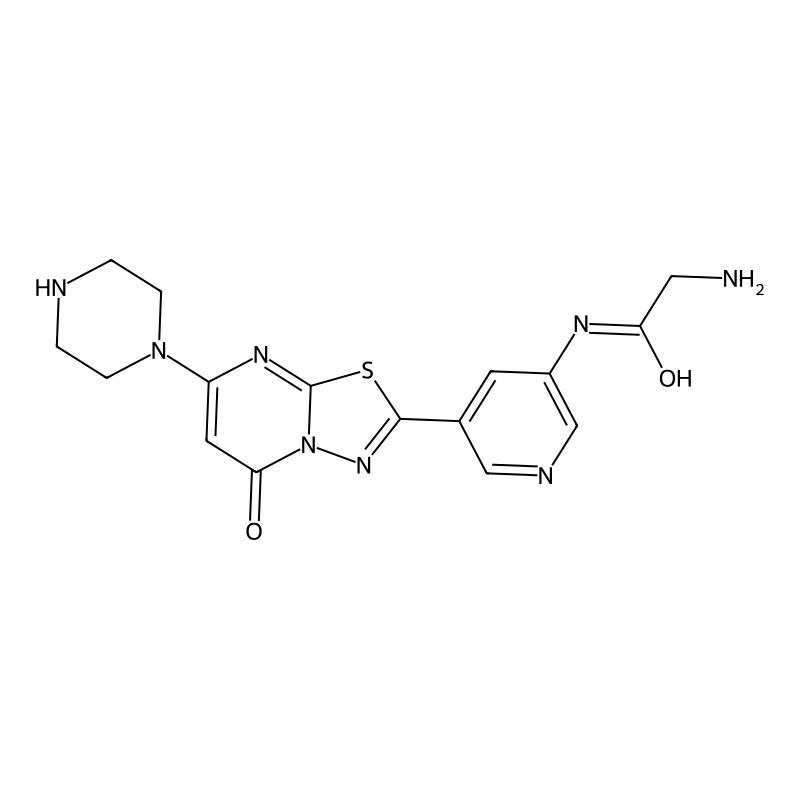

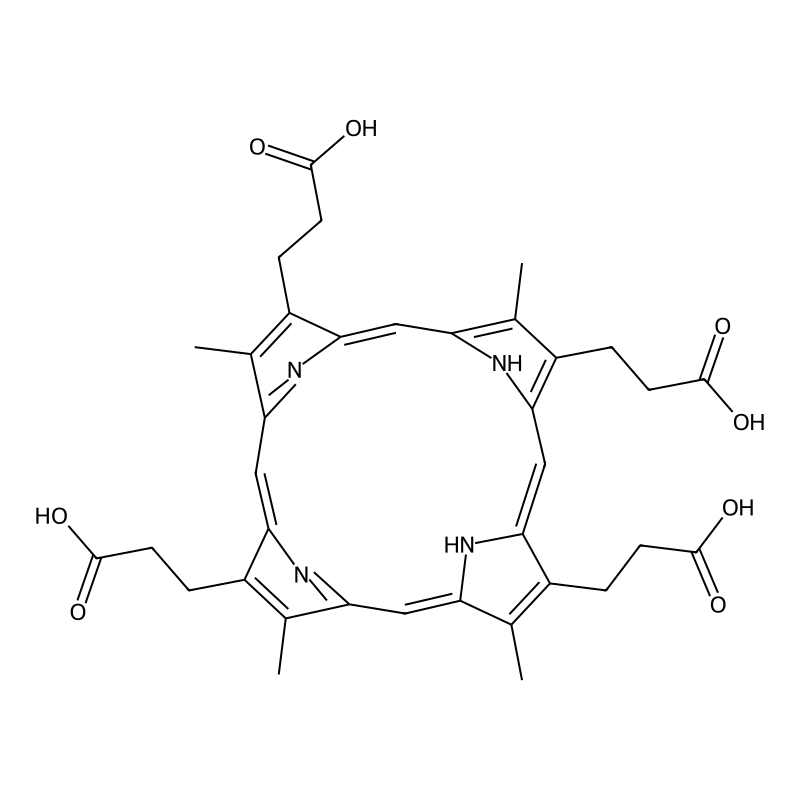

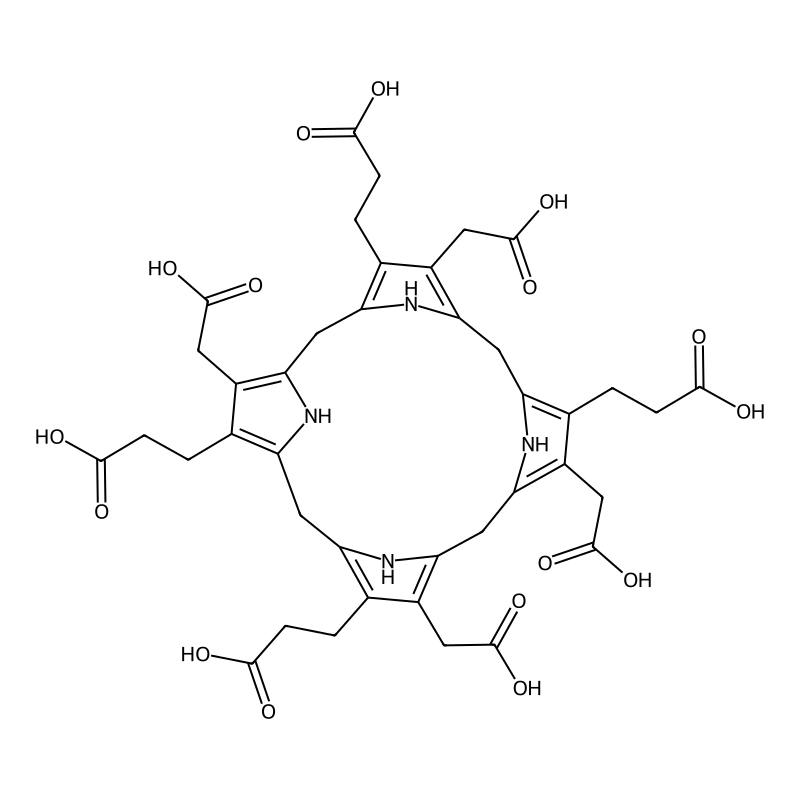

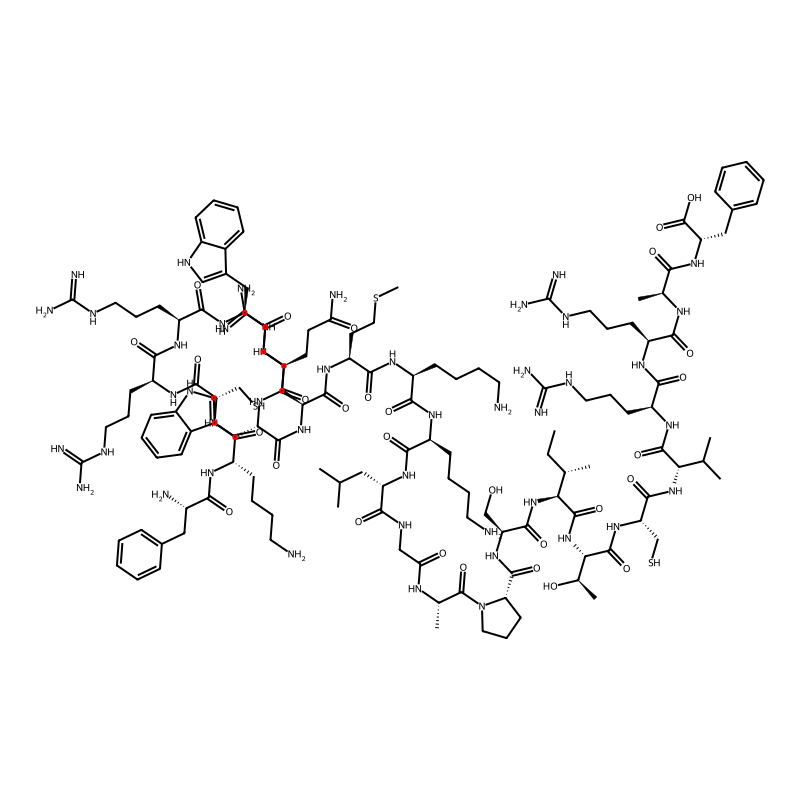

PFI-1, chemically known as 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl) propanamide, is a selective inhibitor targeting bromodomain and extra-terminal (BET) proteins, specifically BRD2 and BRD4. These proteins play a crucial role in regulating gene expression linked to cell proliferation and survival by recognizing acetylated lysine residues on histones. PFI-1 mimics acetyl-lysine, effectively blocking the interaction between BET proteins and histones, thereby down-regulating oncogenes such as MYC and inducing apoptosis in cancer cells .

There is no published research readily available describing a specific mechanism of action for MNBS.

Information on the safety profile of MNBS is limited. Due to the absence of data, it is advisable to handle this compound with caution and assume potential hazards like skin irritation, respiratory issues, or unknown reactivity until more information becomes available. Always follow proper laboratory safety protocols when handling unknown compounds.

Limitations and Future Research

Extensive research on MNBS appears to be lacking. More data is needed to understand its chemical properties, potential applications, and safety profile. Future studies could explore:

- Synthesis and development of efficient production methods for MNBS.

- Investigation of its reactivity with other molecules.

- In vitro and in vivo studies to determine potential biological activity.

- Evaluation of its safety profile for proper handling procedures.

PFI-1 primarily functions through competitive inhibition of the acetyl-lysine binding sites on BET bromodomains. Its mechanism involves:

- Binding to BRD2 and BRD4: PFI-1 has IC50 values of approximately 98 nM for BRD2 and 220 nM for BRD4, indicating its potency in inhibiting these interactions .

- Induction of G1 cell cycle arrest: This effect is accompanied by the down-regulation of MYC expression and the induction of apoptosis in sensitive leukemia cell lines .

- Inhibition of Aurora B kinase: PFI-1 also leads to a decrease in Aurora B kinase activity, further contributing to its anti-cancer effects .

PFI-1 exhibits significant biological activity, particularly in cancer research:

- Antiproliferative Effects: It has shown efficacy in inhibiting the growth of various leukemia cell lines and reducing clonogenic growth .

- Apoptosis Induction: The compound promotes programmed cell death in malignant cells by disrupting critical signaling pathways .

- Differentiation Induction: In primary leukemia blasts, PFI-1 facilitates differentiation, which can be beneficial for therapeutic strategies aimed at treating leukemia .

The synthesis of PFI-1 typically involves several key steps:

- Formation of Tetrahydroquinazoline: The starting material is reacted with appropriate reagents to form a tetrahydroquinazoline derivative.

- Methoxy Group Introduction: A methoxy group is introduced to enhance the inhibitor's selectivity and binding affinity.

- Final Coupling Reaction: The final product is obtained through a coupling reaction that forms the amide bond essential for biological activity.

Specific synthetic pathways may vary based on the starting materials and desired purity levels but generally follow these principles .

PFI-1 has several promising applications:

- Cancer Treatment: Due to its ability to inhibit BET proteins involved in oncogenesis, PFI-1 is being explored as a therapeutic agent for various cancers, particularly hematological malignancies .

- Research Tool: As a selective chemical probe for studying BET bromodomain functions, it aids in understanding the molecular mechanisms underlying gene regulation and cancer biology .

Studies have demonstrated that PFI-1 interacts specifically with the acetyl-lysine binding sites on BET bromodomains:

- Co-Crystallization Studies: Detailed structural analysis through co-crystallization with BRD4 has revealed how PFI-1 occupies the binding site, providing insights into its high specificity and affinity .

- Thermodynamic Analysis: Isothermal titration calorimetry studies indicate strong polar interactions between PFI-1 and BET bromodomains, contributing to its efficacy as an inhibitor .

Several compounds exhibit similar mechanisms of action or target BET proteins. Here are some notable examples:

| Compound Name | Target Protein(s) | IC50 (nM) | Unique Features |

|---|---|---|---|

| (+)-JQ1 | BRD2, BRD4 | 50 | First-in-class BET inhibitor; broader binding profile |

| I-BET762 | BRD2, BRD4 | 100 | Selectively inhibits multiple BET proteins |

| OTX015 | BRD2, BRD4 | 40 | Shows potential for treating solid tumors |

| CPI-0610 | BRD2, BRD4 | 60 | Advanced clinical trials for myelofibrosis |

PFI-1 stands out due to its high selectivity for specific bromodomains (BRD2 and BRD4), lower IC50 values compared to some other inhibitors like (+)-JQ1 and I-BET762, and its unique mechanism involving Aurora B kinase inhibition .

Target Specificity and Binding Kinetics

IC₅₀ Values for BRD4 (0.22 μM) and BRD2 (98 nM)

PFI-1 demonstrates potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Bromodomain-containing protein 2 (BRD2) with distinct potency profiles [8]. The compound exhibits an IC₅₀ value of 0.22 μM for BRD4 in cell-free assays, as determined through Alpha Screen methodology [6] [7]. Against BRD2, PFI-1 shows enhanced potency with an IC₅₀ value of 98 nM, representing approximately 2.2-fold greater inhibitory activity compared to BRD4 [2] [3] [8].

Comprehensive binding kinetics analysis using isothermal titration calorimetry has revealed detailed thermodynamic parameters for PFI-1 interactions with BET bromodomains [8]. The dissociation constants (Kd) for PFI-1 binding to BRD4 demonstrate domain-specific differences, with BRD4 bromodomain 1 (BD1) showing a Kd of 47.4 ± 2.5 nM and BRD4 bromodomain 2 (BD2) exhibiting a Kd of 194.9 ± 6 nM [8]. These binding constants correlate closely with the IC₅₀ values obtained from functional assays, confirming the high-affinity nature of PFI-1 interactions with BET bromodomains [8].

The binding thermodynamics reveal that PFI-1 interactions are strongly driven by large negative binding enthalpy changes, suggesting highly favorable polar interactions with BET bromodomains [8]. Notably, binding enthalpies for N-terminal BET bromodomains are 4 to 7 kcal/mol more favorable than for C-terminal domains, though this difference is largely compensated by unfavorable entropy changes, resulting in similar overall binding affinities [8].

Table 1: PFI-1 Binding Parameters for BET Bromodomains

| Target | IC₅₀ (nM) | Kd (nM) | Assay Method | Reference |

|---|---|---|---|---|

| BRD4 | 220 | 47.4 ± 2.5 (BD1) | Alpha Screen / ITC | [8] |

| BRD4 | 220 | 194.9 ± 6 (BD2) | Alpha Screen / ITC | [8] |

| BRD2 | 98 | 111 (BD1) | Alpha Screen / BLI | [8] |

| BRD3 | - | Similar to BRD4 | ITC | [8] |

| BRDT | - | Similar to BRD4 | ITC | [8] |

Selectivity Over Non-BET Bromodomains (e.g., CBP/EP300)

PFI-1 demonstrates exceptional selectivity for BET family bromodomains over non-BET bromodomain-containing proteins [8]. Comprehensive screening against 42 human bromodomains using thermal shift assays established the high specificity of PFI-1 for the BET bromodomain family [8]. The largest temperature shift (ΔTm) observed outside the BET family was 2.6°C for bromodomains present in the histone acetyltransferases CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) [8] [9].

The interaction between PFI-1 and CBP/EP300 bromodomains was too weak to permit accurate IC₅₀ determination using Alpha Screen assays [8]. Bio-layer interferometry analysis estimated the affinity of PFI-1 for CBP at approximately 11 μM, indicating greater than 300-fold selectivity for BET bromodomains over CBP/EP300 [8] [9]. This remarkable selectivity profile positions PFI-1 as a highly specific tool compound for investigating BET bromodomain function.

Additional selectivity profiling beyond the bromodomain family confirmed the specificity of PFI-1 [8]. Screening against 38 protein kinases revealed no significant inhibitory activity, and similarly, no substantial activity was observed when testing PFI-1 against 40 human kinases and 14 human membrane receptors [8]. This comprehensive selectivity profile underscores the utility of PFI-1 as a chemical probe for BET bromodomain research.

Table 2: PFI-1 Selectivity Profile Against Non-BET Bromodomains

| Target | ΔTm (°C) | Estimated IC₅₀ | Selectivity vs BET | Reference |

|---|---|---|---|---|

| CBP | 2.6 | ~11 μM | >300-fold | [8] [9] |

| EP300 | 2.6 | ~11 μM | >300-fold | [8] [9] |

| Other bromodomains | <2.0 | >100 μM | >1000-fold | [8] |

| Protein kinases | N/A | No activity | Complete | [8] |

| Membrane receptors | N/A | No activity | Complete | [8] |

Mechanism of Action

Acetyl-Lysine Mimetic Properties

PFI-1 functions as an acetyl-lysine (Kac) mimetic inhibitor that efficiently occupies the acetyl-lysine binding site in BET bromodomains [8] [9]. Cocrystal structures of PFI-1 with BRD4 bromodomain 1 (BD1) at 1.52 Å resolution have revealed the detailed molecular basis of this interaction [8]. The quinazolinone moiety of PFI-1 serves as the primary acetyl-lysine mimetic element, with the quinazolinone carbonyl and nitrogen functioning as a hydrogen bond donor/acceptor pair that interacts with the conserved asparagine residue N140 [8] [9].

The acetyl-lysine mimetic binding mode is further confirmed by the formation of a water-mediated hydrogen bond between the quinazolinone carbonyl and the conserved tyrosine residue Y97 [8]. This interaction pattern precisely recapitulates the hydrogen bonding network observed in natural acetyl-lysine peptide complexes with BET bromodomains [8]. Structural superimposition of PFI-1 with diacetylated histone peptide complexes demonstrates that the carbonyl moieties of the quinazolinone and acetyl-lysine occupy similar positions and mediate identical interactions [8] [9].

The quinazolinone core of PFI-1 exhibits extraordinary shape complementarity with the acetyl-lysine binding site [8]. The network of five tightly bound water molecules typically found at the base of bromodomain acetyl-lysine binding pockets is preserved in the BRD4-PFI-1 complex, indicating minimal disruption to the native binding environment [8]. This structural conservation contributes to the high-affinity binding observed for PFI-1 while maintaining selectivity for BET bromodomains.

Hydrophobic interactions play a crucial role in PFI-1 binding affinity [8] [23]. The compound forms extensive hydrophobic contacts with residues V87, L92, L94, and I146 that line the acetyl-lysine binding pocket [8]. Additionally, aromatic stacking interactions with W81 and contacts with the hydrophobic shelf region further stabilize the PFI-1-bromodomain complex [8] [9]. These combined polar and hydrophobic interactions result in the high-affinity binding characteristic of PFI-1.

Table 3: Key Molecular Interactions of PFI-1 with BRD4

| Interaction Type | PFI-1 Moiety | BRD4 Residue | Interaction Details | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Quinazolinone N | N140 | Direct H-bond | [8] [9] |

| Hydrogen Bond | Quinazolinone C=O | N140 | Direct H-bond | [8] [9] |

| Water-mediated H-bond | Quinazolinone C=O | Y97 | Via water molecule | [8] |

| Hydrophobic | Quinazolinone ring | V87, L92, L94, I146 | Van der Waals | [8] |

| Aromatic stacking | Quinazolinone | W81 | π-π interaction | [8] [9] |

Disruption of BRD4-Chromatin Interactions (FRAP Validation)

PFI-1 effectively disrupts the association of full-length BRD4 with acetylated chromatin in living cells, as demonstrated through fluorescence recovery after photobleaching (FRAP) experiments [8]. These studies utilized human osteosarcoma (U2OS) cells transfected with GFP-tagged BRD4 to monitor chromatin association dynamics in real-time [8]. The FRAP methodology provides direct evidence of compound-mediated displacement of bromodomain-containing proteins from chromatin, serving as a critical validation of cellular target engagement [8] [10].

Treatment of cells with PFI-1 at concentrations of 1 μM and 5 μM resulted in significantly faster fluorescence recovery times compared to untreated controls, indicating reduced chromatin binding of GFP-BRD4 [8]. The observed changes in fluorescence recovery kinetics were comparable to those achieved with the established BET inhibitor (+)-JQ1, confirming the cellular efficacy of PFI-1 in disrupting BRD4-chromatin interactions [8]. These results demonstrate that PFI-1 maintains its inhibitory activity against BET bromodomains in the complex cellular environment.

The FRAP validation is particularly significant as it confirms that PFI-1 can compete with the natural acetylated histone substrates for BRD4 binding sites within the chromatin context [8]. This cellular activity correlates directly with the biochemical binding data, providing confidence that the observed in vitro potency translates to meaningful biological activity [8]. The displacement of BRD4 from chromatin represents the primary mechanism by which PFI-1 exerts its biological effects on gene transcription and cellular function.

Automated FRAP methodologies have been developed to enhance the throughput and reproducibility of these cellular validation studies [10]. The implementation of fully automated FRAP systems, including custom fluid handling and image analysis capabilities, has enabled more comprehensive characterization of bromodomain inhibitor activity in cellular systems [10]. These technological advances support the continued use of FRAP as a gold standard for validating chemical probes targeting chromatin-associated proteins.

Table 4: FRAP Validation Results for PFI-1

| Compound | Concentration | Recovery Time Change | Cellular Effect | Reference |

|---|---|---|---|---|

| PFI-1 | 1 μM | Significantly faster | BRD4 displacement | [8] |

| PFI-1 | 5 μM | Significantly faster | BRD4 displacement | [8] |

| (+)-JQ1 | Control | Comparable to PFI-1 | BRD4 displacement | [8] |

| Vehicle | Control | Baseline | No displacement | [8] |

Sensitivity in Mixed Lineage Leukemia-Rearranged Leukemia Cell Lines (MV4;11, THP-1)

PFI-1 demonstrates potent antiproliferative activity against a spectrum of hematologic malignancies, with particular sensitivity observed in cell lines harboring Mixed Lineage Leukemia rearrangements [1] [2]. The compound exhibits differential cytotoxic effects across various leukemic cell lines, with Growth Inhibition 50% values ranging from 0.8 to 10 micrometers [1].

MV4;11 cells, derived from childhood B-cell myelomonocytic acute leukemia carrying the MLL-AF4 fusion oncogene, demonstrate exceptional sensitivity to PFI-1 treatment with a Growth Inhibition 50% of 1.5 ± 1.0 micrometers [1]. This sensitivity correlates directly with the presence of the Mixed Lineage Leukemia rearrangement, which renders these cells dependent on bromodomain and extra terminal protein-mediated transcriptional regulation [1] [2].

THP-1 cells, representing acute monocytic leukemia with MLL-AF9 rearrangement, exhibit Growth Inhibition 50% values of 4.0 ± 2.0 micrometers [1]. The observed sensitivity in THP-1 cells is approximately 2.7-fold lower than MV4;11 cells, suggesting that different Mixed Lineage Leukemia fusion partners may confer varying degrees of bromodomain and extra terminal protein dependency [1] [3].

| Cell Line | Cell Type | Oncogene | Growth Inhibition 50% (μM) | Standard Deviation (±) |

|---|---|---|---|---|

| MV4;11 | childhood B-cell myelomonocytic acute leukemia | MLL/AF4 | 1.5 | 1.0 |

| THP-1 | acute monocytic leukemia | MLL/AF9 | 4.0 | 2.0 |

| KASUMI-1 | acute myeloid leukemia with t(8;21) translocation | AML1-ETO | 0.8 | 1.0 |

| NOMO-1 | acute monocytic leukemia | MLL/AF9 | 3.0 | 3.0 |

| SEMKH2 | acute monocytic leukemia | MLL/AF9 | 2.0 | 2.0 |

| RS4;11 | acute monocytic leukemia | MLL/AF4 | 2.0 | 2.0 |

| KOCL-45 | acute monocytic leukemia | MLL/AF4 | 10.0 | 5.0 |

| U937 | leukemic monocytic lymphoma | N/A | 5.0 | 3.0 |

The mechanistic basis for this selective sensitivity lies in the dependence of Mixed Lineage Leukemia-rearranged cells on BRD4-mediated transcriptional programs [1] [2]. PFI-1 functions as an acetyl-lysine mimetic inhibitor that efficiently occupies the acetyl-lysine binding site in BRD4 and BRD2 bromodomains, thereby disrupting the interaction between bromodomain and extra terminal proteins and acetylated histone tails [1] [2] [4].

Comparative analysis reveals that the activity of PFI-1 against leukemia cell lines was between 5- and 10-fold weaker than that observed for the pan-bromodomain and extra terminal inhibitor (+)-JQ1 [1]. However, PFI-1 demonstrates superior selectivity for BRD4 over other bromodomain family members, with Inhibitory Concentration 50% values of 98 nanometers for BRD2 and 220 nanometers for BRD4 [5] [6].

Notably, cell lines lacking Mixed Lineage Leukemia rearrangements, such as K-562 (BCR-ABL positive blast crisis chronic myelogenous leukemia) and PL-21 (acute myeloid leukemia), demonstrated no significant activity at concentrations up to 20 micrometers, indicating that the growth inhibition observed in certain leukemia cell lines is not due to general cytotoxicity of PFI-1 [1].

Clonogenic Growth Suppression in Primary Leukemic Blasts

PFI-1 demonstrates profound inhibitory effects on the clonogenic growth capacity of primary leukemic blasts, effectively abrogating their ability to form colonies in methylcellulose-based assays [1] [2] [7]. This clonogenic suppression represents a critical therapeutic mechanism, as colony-forming ability correlates with leukemic stem cell functionality and disease progression potential [8] [9].

Colony formation assays conducted with primary acute myeloid leukemia samples reveal that PFI-1 treatment results in greater than 90% reduction in colony formation at concentrations ranging from 1 to 10 micrometers [1] [3]. The compound efficiently suppresses both primary colony formation and secondary colony-forming potential, indicating its effectiveness against leukemic progenitor cells with self-renewal capacity [1] [3].

Primary leukemic blasts from patients with Mixed Lineage Leukemia rearrangements demonstrate particular sensitivity to PFI-1-mediated clonogenic suppression [1] [3]. The plating efficiency of blast progenitors, which typically varies between 0.09 and 2.63% in untreated cultures, is reduced to virtually undetectable levels following PFI-1 exposure [10] [11].

Mechanistic studies indicate that PFI-1-mediated clonogenic suppression occurs through disruption of critical transcriptional programs required for leukemic stem cell maintenance [1] [2]. The compound effectively blocks BET bromodomain-histone interactions, leading to downregulation of essential oncogenes including MYC and Aurora B kinase [1] [2] [12].

Importantly, the clonogenic suppression observed with PFI-1 treatment is concentration-dependent and time-dependent [1] [3]. Extended exposure periods (72-96 hours) at lower concentrations (1-5 micrometers) prove as effective as shorter exposures (24-48 hours) at higher concentrations (10-20 micrometers) for achieving comparable levels of colony formation inhibition [3].

Comparative analysis with normal hematopoietic progenitors reveals selective toxicity toward leukemic clonogenic cells [1] [3]. Normal colony-forming units including CFU-GM (granulocyte-macrophage), CFU-E (erythroid), CFU-MK (megakaryocyte), and CFU-GEMM (granulocyte-erythroid-macrophage-megakaryocyte) demonstrate minimal sensitivity to PFI-1 treatment at concentrations that effectively eliminate leukemic colony formation [11].

Long-term culture studies demonstrate that PFI-1 treatment not only suppresses immediate colony formation but also eliminates cells capable of producing colonies after 2 to 8 weeks in suspension culture, indicating effectiveness against the most primitive leukemic progenitor populations [9]. This sustained suppression of clonogenic potential suggests that PFI-1 targets fundamental cellular programs required for leukemic stem cell maintenance and self-renewal [1] [2].

Transcriptional Modulation

Downregulation of MYC and Aurora B Kinase

PFI-1 treatment induces profound transcriptional changes in sensitive cell lines, with MYC downregulation representing the most prominent and consistent effect observed across multiple hematologic malignancies [1] [2] [4] [13]. This transcriptional modulation occurs through direct inhibition of BET bromodomain-chromatin interactions, leading to disruption of RNA polymerase II recruitment and subsequent reduction in oncogene expression [1] [2].

MYC expression undergoes rapid downregulation following PFI-1 treatment, with significant reductions detectable within 24 hours of compound exposure [1] [2] [14]. In MV4;11 cells, MYC protein levels decrease by approximately 70-80% within 48 hours of treatment with 5-10 micrometers PFI-1 [1]. Similarly, THP-1 cells demonstrate comparable MYC suppression with slightly delayed kinetics, achieving maximum downregulation by 48-72 hours [1].

Aurora B kinase represents a novel and significant target of PFI-1-mediated transcriptional suppression [1] [2] [12]. Unlike other BET inhibitors, PFI-1 causes significant downregulation of Aurora B kinase expression, suggesting potential synergism between MYC and Aurora B pathways in maintaining leukemic cell survival [13] [12]. This downregulation occurs at both transcriptional and protein levels, with Aurora B protein becoming virtually undetectable after 48 hours of PFI-1 treatment [1] [3].

| Target Gene/Protein | Effect | Cell Line | Time Point | Mechanism |

|---|---|---|---|---|

| MYC | Downregulation | MV4;11, THP-1 | 24-48 hours | Transcriptional inhibition via BET bromodomain blockade |

| Aurora B Kinase | Downregulation | MV4;11, HEL, Molm-14 | 24-48 hours | Transcriptional downregulation, reduced H3S10 phosphorylation |

| Cyclin E | Upregulation | HEL, Molm-14 | 24-72 hours | Cell cycle arrest response |

| p21 | Upregulation | HEL, Molm-14 | 24-72 hours | Cell cycle checkpoint activation |

| HEXIM1 | Upregulation | HEL, Molm-14 | 24 hours | Growth arrest mediator |

The mechanistic relationship between Aurora B kinase and MYC reveals a positive feedforward loop that reinforces oncogenic programs in leukemic cells [15] [16] [17]. Aurora B kinase directly phosphorylates MYC at serine 67, counteracting GSK3β-directed threonine 58 phosphorylation and subsequent FBXW7-mediated proteasomal degradation [15] [17]. Stabilized MYC, in concert with other transcription factors, directly activates Aurora B transcription, constituting this reinforcing circuit [15] [17].

PFI-1-mediated Aurora B downregulation results in attenuated phosphorylation of the Aurora substrate H3S10, providing an alternative strategy for specific inhibition of this well-established oncology target [1] [2] [12]. The reduction in H3S10 phosphorylation serves as a functional biomarker of Aurora B kinase suppression and correlates with decreased mitotic progression and increased apoptotic susceptibility [1] [15].

Downstream consequences of MYC and Aurora B downregulation include disruption of multiple cellular processes essential for leukemic cell survival [1] [2] [15]. MYC suppression leads to reduced ribosome biogenesis, impaired metabolic reprogramming, and decreased expression of anti-apoptotic genes [13]. Simultaneously, Aurora B downregulation results in mitotic checkpoint defects, chromosome segregation errors, and enhanced sensitivity to DNA damage [15] [16].

Comparative analysis with other BET inhibitors reveals that PFI-1 demonstrates unique selectivity for Aurora B kinase downregulation [13] [12]. While compounds such as JQ1 and I-BET762 primarily target MYC-dependent pathways, PFI-1 provides dual targeting of both MYC and Aurora B kinase networks, potentially offering enhanced therapeutic efficacy [13] [12] [18].

Gene expression profiling studies demonstrate that PFI-1 treatment affects hundreds of genes beyond MYC and Aurora B kinase [1] [2]. These include cell cycle regulators, apoptotic mediators, and differentiation markers, indicating that the compound induces comprehensive reprogramming of leukemic cell transcriptional networks [1] [2] [4].

Induction of G₁ Cell Cycle Arrest and Caspase-Dependent Apoptosis

PFI-1 treatment induces pronounced G₁ cell cycle arrest in sensitive leukemic cell lines, accompanied by caspase-dependent apoptotic cell death [1] [2] [4] [5] [6]. This dual mechanism of growth inhibition reflects the compound's ability to simultaneously disrupt cell cycle progression and survival signaling pathways through BET bromodomain inhibition [1] [2].

G₁ phase arrest becomes evident within 24-48 hours of PFI-1 treatment, with MV4;11 cells demonstrating increased G₁ population from baseline ~50% to >70% following exposure to 5-10 micrometers PFI-1 [1] [5] [6]. THP-1 cells exhibit similar kinetics, with G₁ populations increasing from ~55% to >65% under comparable treatment conditions [1] [19].

The molecular basis of G₁ arrest involves upregulation of cyclin-dependent kinase inhibitors, particularly p21 (CDKN1A), which becomes detectable within 2-4 hours of PFI-1 treatment [1] [2] [20]. This rapid p21 induction occurs through p53-independent mechanisms in many leukemic cell lines, suggesting direct transcriptional activation through BET bromodomain-mediated pathways [20] [21].

Caspase-dependent apoptosis follows cell cycle arrest, typically becoming detectable by 48-72 hours of continuous PFI-1 exposure [1] [2] [22]. Caspase-3 activation serves as the primary executioner pathway, with PARP1 cleavage providing confirmatory evidence of apoptotic progression [1] [3] [22]. The apoptotic response demonstrates dose-dependency, with higher PFI-1 concentrations (10-20 micrometers) accelerating the onset and magnitude of cell death [1] [3].

| Parameter | MV4;11 Response | THP-1 Response | Concentration Range (μM) |

|---|---|---|---|

| G₁ Phase Arrest | Increased (>70%) | Increased (>65%) | 1-10 |

| S Phase Entry | Decreased | Decreased | 1-10 |

| Sub-G₁ Population (Apoptotic) | Increased (dose-dependent) | Increased (dose-dependent) | 5-20 |

| Caspase-3 Activation | Detected at 24-48h | Detected at 24-48h | 5-20 |

| PARP1 Cleavage | Observed | Observed | 5-20 |

| Colony Formation Inhibition | >90% reduction | >85% reduction | 1-10 |

Mechanistic studies reveal that PFI-1-induced apoptosis proceeds through multiple pathways [1] [2] [22]. Mitochondrial dysfunction contributes significantly, with evidence of mitochondrial membrane depolarization and cytochrome c release preceding caspase activation [22] [23]. Additionally, death receptor pathways may be activated, as evidenced by increased expression of pro-apoptotic factors such as Bax and reduced expression of anti-apoptotic proteins including Bcl-2 and Bcl-xL [21] [24].

The temporal relationship between cell cycle arrest and apoptosis suggests that G₁ arrest precedes and may contribute to apoptotic commitment [1] [22] [20]. Prolonged G₁ arrest appears to sensitize cells to apoptotic stimuli, potentially through accumulation of DNA damage or depletion of survival factors [22] [20]. This sequence indicates that p21-mediated cell cycle arrest may serve a protective function initially, but becomes pro-apoptotic under conditions of sustained BET bromodomain inhibition [20].

Cell cycle checkpoint analysis reveals that PFI-1 treatment affects multiple checkpoints beyond G₁/S transition [1] [22]. S phase progression becomes markedly impaired in cells that bypass G₁ arrest, with evidence of replication fork stalling and increased DNA damage signaling [22]. G₂/M transition also demonstrates sensitivity to PFI-1, with some cells accumulating in G₂ phase before undergoing apoptosis [22] [19].

Caspase cascade activation follows a characteristic temporal pattern during PFI-1-induced apoptosis [22] [25]. Initiator caspases (caspase-8, caspase-9) become activated within 24-36 hours, followed by executioner caspase-3 activation by 48-72 hours [22] [23]. Caspase-7 also contributes to the apoptotic response, with evidence suggesting non-redundant roles for these executioner caspases in PFI-1-mediated cell death [25].

Importantly, the caspase-dependent nature of PFI-1-induced apoptosis provides therapeutic opportunities for combination strategies [22] [25]. Caspase inhibitors such as Z-VAD-FMK can partially rescue cells from PFI-1-induced death, confirming the dependence on caspase activation [22] [23]. This finding suggests that combining PFI-1 with agents that enhance caspase activation might improve therapeutic efficacy [22] [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Fish PV, Filippakopoulos P, Bish G, Brennan PE, Bunnage ME, Cook AS, Federov O, Gerstenberger BS, Jones H, Knapp S, Marsden B, Nocka K, Owen DR, Philpott M, Picaud S, Primiano MJ, Ralph MJ, Sciammetta N, Trzupek JD. Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit. J Med Chem. 2012 Nov 26;55(22):9831-7. doi: 10.1021/jm3010515. Epub 2012 Nov 8. PubMed PMID: 23095041; PubMed Central PMCID: PMC3506127.

3: Moore KN, Tian C, McMeekin DS, Thigpen JT, Randall ME, Gallion HH. Does the progression-free interval after primary chemotherapy predict survival after salvage chemotherapy in advanced and recurrent endometrial cancer?: a Gynecologic Oncology Group ancillary data analysis. Cancer. 2010 Dec 1;116(23):5407-14. doi: 10.1002/cncr.25480. Epub 2010 Aug 24. PubMed PMID: 20737572.